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Compound of Interest

Compound Name: 1-Chloro-2-methylpropane

Cat. No.: B167039 Get Quote

An In-depth Technical Guide to 1-Chloro-2-methylpropane (CAS 513-36-0)

Introduction
1-Chloro-2-methylpropane, also widely known as isobutyl chloride, is a vital organochlorine

compound with the chemical formula C₄H₉Cl. It is a clear, colorless, and highly flammable liquid

at room temperature. Due to its chemical properties, particularly the reactivity of the chlorine

atom, it serves as a crucial intermediate and building block in organic synthesis. Its primary

applications are in the production of amine derivatives, which are essential for

pharmaceuticals, agrochemicals, and the rubber industry. It is also utilized as a solvent and a

key component in the manufacturing of plasticizers.

Physicochemical and Spectroscopic Properties
The fundamental properties of 1-Chloro-2-methylpropane are summarized below. This data is

critical for its handling, application in synthesis, and analytical characterization.

Physical and Chemical Properties
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Property Value References

CAS Number 513-36-0

Synonyms
Isobutyl chloride, Propane, 1-

chloro-2-methyl-

Molecular Formula C₄H₉Cl / (CH₃)₂CHCH₂Cl

Molecular Weight 92.57 g/mol

Appearance Clear, colorless liquid

Odor Strong

Melting Point -131 °C

Boiling Point 68-69 °C (at 760 mmHg)

Density 0.883 g/mL at 25 °C

Vapor Pressure 120 mmHg at 20 °C

Refractive Index n20/D 1.398

Solubility
Insoluble in water; miscible

with alcohol and ether.

Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-
Chloro-2-methylpropane.
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Spectroscopic Technique Characteristic Data References

¹H NMR

The spectrum shows three

distinct signals with an

integrated proton ratio of 6:1:2,

corresponding to the different

chemical environments of the

hydrogen atoms.

¹³C NMR

The number of resonances in

the ¹³C NMR spectrum can be

used to distinguish 1-Chloro-2-

methylpropane from its

structural isomers.

Infrared (IR) Spectroscopy

C-H stretching vibrations:

~2880 to 3080 cm⁻¹C-C-C

skeletal vibrations: ~1140 to

1175 cm⁻¹ and 840 to 790

cm⁻¹C-Cl stretching vibrations:

~580 to 780 cm⁻¹

Synthesis and Reactivity
Synthesis
A common laboratory and industrial method for synthesizing 1-Chloro-2-methylpropane
involves the chlorination of isobutanol. This is a substitution reaction where the hydroxyl (-OH)

group of the alcohol is replaced by a chlorine atom. The reaction is typically carried out using a

chlorinating agent such as hydrochloric acid (HCl), often in the presence of a catalyst like

concentrated sulfuric acid to facilitate the reaction.

Isobutanol
((CH₃)₂CHCH₂OH)

+ HCl
(H₂SO₄ catalyst)

1-Chloro-2-methylpropane
((CH₃)₂CHCH₂Cl) + H₂O

Click to download full resolution via product page

Caption: Synthesis of 1-Chloro-2-methylpropane from Isobutanol.
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Reactivity
1-Chloro-2-methylpropane is a primary alkyl halide, making it susceptible to nucleophilic

substitution reactions, primarily through an SN2 mechanism. The presence of branching on the

adjacent carbon, however, introduces some steric hindrance, which can slow the reaction rate

compared to unbranched primary alkyl halides like 1-chlorobutane. It readily undergoes

reactions with various nucleophiles to introduce the isobutyl group into other molecules. It is

also known to undergo solvolysis when dissolved in polar or protic solvents.

(CH₃)₂CHCH₂-Cl 1-Chloro-2-methylpropane

(CH₃)₂CHCH₂-Nu Substituted Product

Cl⁻
(Leaving Group)

Bond Breaking

Nu⁻
(Nucleophile)

SN2 Attack

Click to download full resolution via product page

Caption: General SN2 reaction of 1-Chloro-2-methylpropane.

Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol describes a representative nucleophilic substitution reaction using sodium iodide

in acetone (Finkelstein reaction).

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

dissolve a known quantity of 1-Chloro-2-methylpropane in anhydrous acetone.

Reagent Addition: Add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium

iodide to the solution.

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be

monitored by the formation of a sodium chloride precipitate, which is insoluble in acetone.
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Work-up: After the reaction is complete (as determined by TLC or GC analysis), cool the

mixture to room temperature. Filter the solid NaCl precipitate and wash it with a small

amount of cold acetone.

Isolation: Evaporate the acetone from the filtrate under reduced pressure. The remaining

crude product can be purified by distillation.

Analysis: Confirm the identity and purity of the resulting 1-Iodo-2-methylpropane using

spectroscopic methods such as NMR and IR.

Start: 1-Chloro-2-methylpropane
Sample

¹H and ¹³C NMR Spectroscopy FTIR Spectroscopy GC-MS Analysis

Data Interpretation and
Spectral Analysis

Structure and Purity
Confirmation

Click to download full resolution via product page

Caption: Workflow for the analytical characterization of 1-Chloro-2-methylpropane.

Safety and Handling
1-Chloro-2-methylpropane is a hazardous chemical that requires careful handling. Adherence

to safety protocols is essential to mitigate risks.
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Safety Aspect Information References

GHS Pictogram GHS02 (Flame)

Signal Word Danger

Hazard Statements
H225: Highly flammable liquid

and vapor.

Precautionary Statements

P210: Keep away from

heat/sparks/open flames/hot

surfaces. — No smoking.P233:

Keep container tightly

closed.P240: Ground/bond

container and receiving

equipment.<

To cite this document: BenchChem. [1-Chloro-2-methylpropane CAS Number 513-36-0].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167039#1-chloro-2-methylpropane-cas-number-513-
36-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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